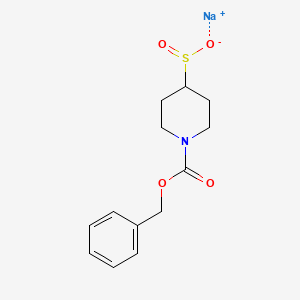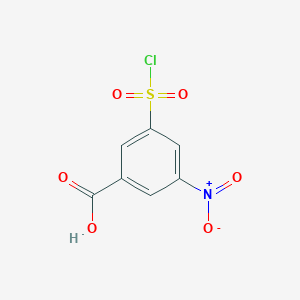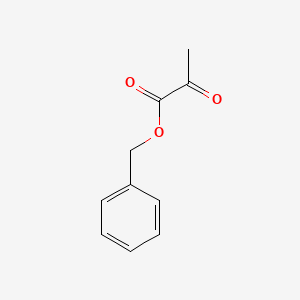
Benzyl 2-oxopropanoate
説明
Benzyl 2-oxopropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is an ester of benzyl alcohol and pyruvic acid, and its chemical formula is C10H10O4.
科学的研究の応用
Synthesis and Protein-Tyrosine Kinase Inhibition
Benzyl 2-oxopropanoate derivatives play a significant role in the synthesis of various compounds with biological activities. For instance, in a study by Cushman et al. (1991), derivatives of this compound were utilized in the synthesis of flavonoid analogues. These analogues exhibited potent inhibitory activities against protein-tyrosine kinase, an enzyme vital in lymphocyte activation, highlighting their potential in developing treatments for diseases involving abnormal lymphocyte activities (Cushman et al., 1991).
Photocyclization and Synthesis of Benzo[a]carbazoles
Benzyl 2-oxopropanoate derivatives are also utilized in photocyclization processes. Li et al. (2015) described using these derivatives in the synthesis of benzo[a]carbazoles, a class of compounds with various pharmaceutical applications. The process involved oxidative photocyclization, showcasing the versatility of benzyl 2-oxopropanoate derivatives in organic synthesis (Li et al., 2015).
Anti-Inflammatory Agent Synthesis
In the field of anti-inflammatory agents, benzyl 2-oxopropanoate derivatives have been used in the synthesis of novel compounds. Xiao et al. (2018) developed 2-benzylidene-1-indanone derivatives as potential treatments for acute lung injury. Their research underscores the utility of benzyl 2-oxopropanoate derivatives in creating new anti-inflammatory medications (Xiao et al., 2018).
Solvent Dependent Photochemical Reactions
Saito et al. (1998) investigated the photochemical reactions of benzyl 2-oxopropanoate derivatives, demonstrating their reactivity in different solvents. This study provides insights into the diverse chemical behaviors of these compounds under various conditions, important for their application in synthetic chemistry (Saito et al., 1998).
Application in Cancer Treatment
Benzyl isothiocyanate, a derivative of benzyl 2-oxopropanoate, has been studied for its potential in treating cancer. Huang et al. (2012) found that it induces apoptosis in human melanoma cells, pointing to its potential as a therapeutic agent in oncology (Huang et al., 2012).
Photocyclization to 2-Aminocyclopropanols
Weigel et al. (1997) explored the photocyclization of β-aminopropiophenones, which are related to benzyl 2-oxopropanoate, to form 2-aminocyclopropanols. This research contributes to understanding the photochemical properties of these compounds, relevant in the synthesis of complex organic molecules (Weigel et al., 1997).
Cardiotropic Drug Development
In the pharmaceutical industry, benzyl 2-oxopropanoate derivatives have been investigated for cardiotropic drug development. Ivkin and Karpov (2022) conducted a preclinical study on a derivative showing a pronounced cardiotropic effect and a positive safety profile, underscoring its potential in cardiology (Ivkin & Karpov, 2022).
Synthesis of Metabotropic Glutamate Receptor Modulators
In neuroscience research, derivatives of benzyl 2-oxopropanoate have been used in synthesizing negative allosteric modulators of metabotropic glutamate receptors, which are important in treating neurological disorders. Dhanya et al. (2018) highlighted the synthesis of these compounds using a combination of flow and batch mode processes (Dhanya et al., 2018).
特性
IUPAC Name |
benzyl 2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNBRFOPQDCGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-oxopropanoate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

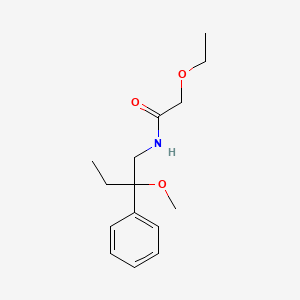
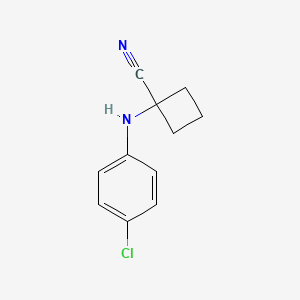
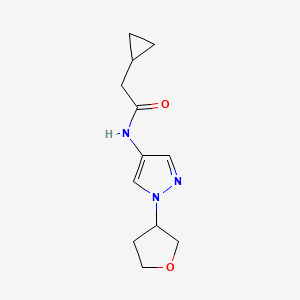
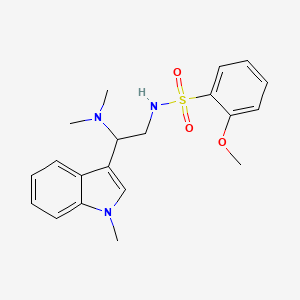
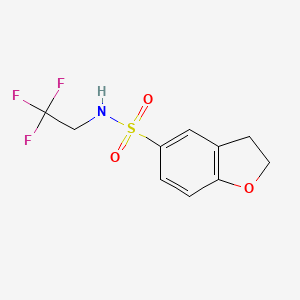

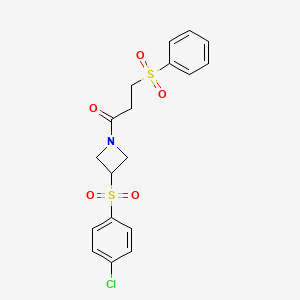
![2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2618214.png)
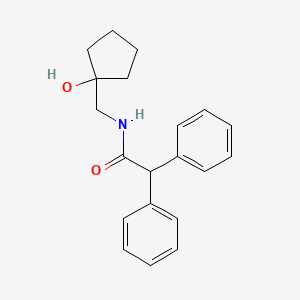

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2618219.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2618221.png)
